N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C16H13ClN4OS and a molecular weight of 344.825 g/mol . This compound is known for its unique structure, which includes a pyrazole ring, a thienyl group, and a chlorophenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide with 2-chlorobenzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N’-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(2-chlorophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13ClN4OS |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13ClN4OS/c1-10(11-5-2-3-6-12(11)17)18-21-16(22)14-9-13(19-20-14)15-7-4-8-23-15/h2-9H,1H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
XPAGMLGXOXPZSE-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC=CC=C3Cl |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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